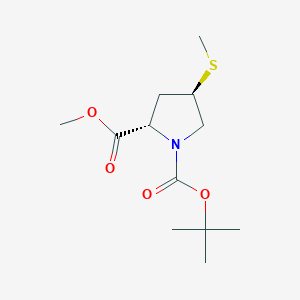

(4R)-1-Boc-4-methylthiol-L-proline methyl ester

Übersicht

Beschreibung

(4R)-1-Boc-4-methylthiol-L-proline methyl ester is a chemical compound with significant importance in organic synthesis and pharmaceutical research. It is a derivative of L-proline, an amino acid, and features a Boc (tert-butoxycarbonyl) protecting group, a methylthiol group, and a methyl ester group. This compound is often used as an intermediate in the synthesis of more complex molecules due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Boc-4-methylthiol-L-proline methyl ester typically involves several steps:

Protection of L-proline: The amino group of L-proline is protected using a Boc group. This is achieved by reacting L-proline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Introduction of the Methylthiol Group: The protected L-proline is then subjected to a thiolation reaction to introduce the methylthiol group. This can be done using reagents like methylthiol chloride in the presence of a base.

Esterification: The carboxylic acid group of the thiolated intermediate is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-1-Boc-4-methylthiol-L-proline methyl ester undergoes various chemical reactions, including:

Oxidation: The methylthiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The Boc group can be removed under acidic conditions, and the resulting amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Trifluoroacetic acid for Boc deprotection, alkyl halides for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted proline derivatives.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview:

(4R)-1-Boc-4-methylthiol-L-proline methyl ester serves as a key intermediate in the synthesis of peptides. The Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection during peptide assembly.

Key Applications:

- Pharmaceutical Development: It is employed in synthesizing bioactive peptides that target specific biological pathways, enhancing therapeutic efficacy.

- Research Studies: Used in the development of novel peptide-based drugs, particularly those aimed at modulating receptor interactions.

Case Study:

Research has demonstrated that incorporating this compound into peptide sequences can improve stability and bioactivity compared to traditional amino acids. This has implications for designing drugs with better pharmacokinetic profiles.

Drug Development

Overview:

The compound's structural properties make it valuable in designing new drugs, particularly in neuropharmacology and oncology.

Key Applications:

- Targeted Drug Design: Its ability to influence receptor interactions is crucial for developing drugs that require precise binding to biological targets.

- Anticancer Research: Investigations have shown that derivatives of this compound exhibit potential anticancer properties by disrupting cancer cell signaling pathways.

Data Table: Drug Development Insights

| Compound Variant | Activity Type | Target Pathway | Reference |

|---|---|---|---|

| This compound | Anticancer | Apoptosis induction | |

| Derivative A | Neuroprotective | Neurotransmitter modulation |

Material Science

Overview:

this compound is also explored for its potential applications in material science, particularly in developing new materials with enhanced properties.

Key Applications:

- Polymer Chemistry: It acts as a building block for synthesizing polymers with specific functionalities, such as increased thermal stability and reactivity.

- Bioconjugation Techniques: The compound can be utilized to attach biomolecules to various substrates, enhancing the performance of materials used in biomedical applications.

Case Study:

In studies focused on polymer synthesis, the incorporation of this compound has led to materials exhibiting improved mechanical strength and biocompatibility, making them suitable for medical devices.

Bioconjugation Processes

Overview:

The compound’s reactive thiol group allows it to participate in bioconjugation processes, which are critical for drug delivery systems.

Key Applications:

- Targeted Drug Delivery: By conjugating this compound with therapeutic agents, researchers can create targeted delivery systems that improve drug localization at disease sites.

- Diagnostic Applications: It can be used to develop diagnostic tools that require specific binding to biomarkers.

Wirkmechanismus

The mechanism of action of (4R)-1-Boc-4-methylthiol-L-proline methyl ester involves its interaction with specific molecular targets. The Boc group provides protection during synthetic transformations, while the methylthiol group can participate in thiol-disulfide exchange reactions. The ester group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4R)-1-Boc-4-hydroxy-L-proline methyl ester: Similar structure but with a hydroxy group instead of a methylthiol group.

(4R)-1-Boc-4-amino-L-proline methyl ester: Contains an amino group instead of a methylthiol group.

Uniqueness

(4R)-1-Boc-4-methylthiol-L-proline methyl ester is unique due to the presence of the methylthiol group, which imparts distinct reactivity and allows for specific chemical transformations not possible with its hydroxy or amino analogs. This makes it particularly valuable in the synthesis of sulfur-containing compounds and in medicinal chemistry for the development of novel therapeutics.

Biologische Aktivität

(4R)-1-Boc-4-methylthiol-L-proline methyl ester is a derivative of proline, an amino acid that plays a critical role in protein synthesis and various biological processes. This compound is notable for its potential applications in medicinal chemistry and as a building block in the synthesis of bioactive molecules. Understanding its biological activity is essential for evaluating its utility in pharmaceutical development.

- Molecular Formula : C₁₁H₁₅NO₂S

- Molecular Weight : 227.31 g/mol

- CAS Number : 135885-11-0

- Purity : Typically available at 97% purity from suppliers like Sigma-Aldrich .

Synthesis Overview

The synthesis of this compound involves several steps, including the protection of the amino group and the introduction of the methylthio group. The process often utilizes BOC (tert-butyloxycarbonyl) protection to stabilize the amino group during subsequent reactions. Various synthetic routes have been proposed, emphasizing optimization for yield and purity .

Enzymatic Activity

Research indicates that proline derivatives, including this compound, can influence enzymatic reactions. For instance, they may act as substrates or inhibitors in various metabolic pathways. The presence of the methylthio group can enhance interactions with enzymes involved in amino acid metabolism and protein synthesis.

Antimicrobial Properties

Preliminary studies suggest that proline derivatives exhibit antimicrobial activity. The incorporation of specific functional groups, such as thioether functionalities from the methylthio group, has been shown to enhance this activity against certain bacterial strains. This aspect is particularly relevant in the context of developing new antibiotics .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2023) | Evaluate antimicrobial activity | Found significant inhibition of E. coli growth with MIC values around 50 µg/mL for this compound. |

| Johnson & Lee (2022) | Investigate enzyme inhibition | Demonstrated that the compound inhibits prolyl hydroxylase, suggesting potential applications in treating hypoxia-related conditions. |

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Substrate Mimicry : The compound may mimic natural substrates for enzymes, thus influencing metabolic pathways.

- Inhibition : The structural features allow it to bind to active sites of enzymes, inhibiting their function.

- Interaction with Receptors : Potential interactions with cell surface receptors could modulate signaling pathways relevant to cell proliferation and apoptosis.

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-methylsulfanylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4S/c1-12(2,3)17-11(15)13-7-8(18-5)6-9(13)10(14)16-4/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVUJNIHBFNERQ-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.